molecular formula C8H9BrN2S B1274062 1-(2-Bromophenyl)-3-methylthiourea CAS No. 52599-27-6

1-(2-Bromophenyl)-3-methylthiourea

Cat. No. B1274062
CAS RN: 52599-27-6
M. Wt: 245.14 g/mol
InChI Key: AKOQJTGAEHJZSB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiourea group and the bromophenyl group. The exact structure would depend on the specific positions of these groups in the molecule .


Chemical Reactions Analysis

Thioureas are known to participate in various chemical reactions. They can act as nucleophiles, reacting with electrophiles. They can also undergo oxidation and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

  • Chemical Synthesis and Structural Studies :

    • N-(p-bromophenyl)-N’-methylthiourea undergoes addition to acetylenedicarboxylic acid, forming several compounds whose structures were established by X-ray crystallographic and 13C NMR studies (Nagarajan et al., 1983).
    • o-Bromophenyl isocyanide reacts with various primary amines under CuI catalysis to afford 1-substituted benzimidazoles, demonstrating its utility in organic synthesis (Lygin & Meijere, 2009).
  • Biological Activities :

    • Certain thiourea derivatives, including those with bromophenyl substituents, have been tested for their interaction with bacterial cells, showing potential as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
    • Dithiourea derivatives, including those with bromophenyl groups, have been designed as HIV-1 protease inhibitors, demonstrating effectiveness against Trypanosoma brucei and inhibiting the HIV-1 protease enzyme (Odame et al., 2020).
  • Corrosion Inhibition :

    • 1-(4-Bromophenyl)-3-phenylthiourea and related derivatives have been evaluated as corrosion inhibitors for carbon steel in HCl solution, showing their utility in protecting metals from corrosion (Fouda & Hussein, 2012).
  • Detection of Heavy Metals :

    • Benzoyl phenylthiourea derivatives, including those with bromophenyl, have been used as probes in detecting cadmium ions, indicating their potential use in environmental monitoring (Nasri & Jumal, 2020).

Safety And Hazards

Like all chemicals, this compound should be handled with care. It’s important to use appropriate personal protective equipment and follow safety protocols when handling it .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its structure for better efficacy and safety .

properties

IUPAC Name

1-(2-bromophenyl)-3-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2S/c1-10-8(12)11-7-5-3-2-4-6(7)9/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOQJTGAEHJZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388068
Record name 1-(2-bromophenyl)-3-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)-3-methylthiourea

CAS RN

52599-27-6
Record name 1-(2-bromophenyl)-3-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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